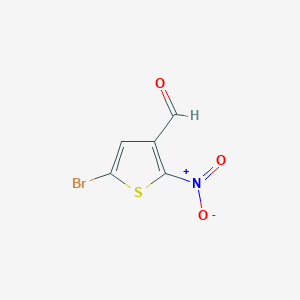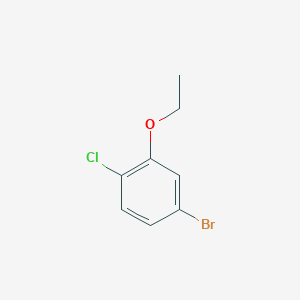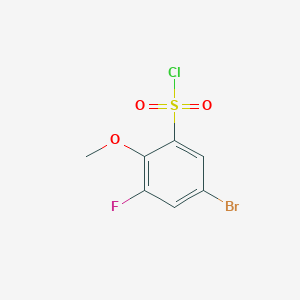
5-Brom-2-Nitrothiophen-3-carbaldehyd
Übersicht
Beschreibung
5-Bromo-2-nitrothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 1093878-18-2 . It has a molecular weight of 236.05 and its IUPAC name is 5-bromo-2-nitro-3-thiophenecarbaldehyde . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-nitrothiophene-3-carbaldehyde is 1S/C5H2BrNO3S/c6-4-1-3 (2-8)5 (11-4)7 (9)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
5-Bromo-2-nitrothiophene-3-carbaldehyde is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemische Bildung
Schließlich kann 5-Brom-2-Nitrothiophen-3-carbaldehyd in Bildungseinrichtungen verwendet werden, um Studenten verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren und so ein praktisches Verständnis der organischen Chemie zu fördern.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound und zeigt seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung auf. Obwohl die Suche keine spezifischen Beispiele für Forschungsanwendungen ergab, basieren die oben dargestellten möglichen Verwendungen auf der chemischen Struktur und den funktionellen Gruppen, die in der Verbindung vorhanden sind .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-nitrothiophene-3-carbaldehyde plays a significant role in biochemical reactions due to its reactivity and ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through covalent bonding and non-covalent interactions. For instance, it can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophilic amino acid residues in enzymes and proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it a useful tool in studying enzyme mechanisms and protein interactions .
Cellular Effects
The effects of 5-Bromo-2-nitrothiophene-3-carbaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-Bromo-2-nitrothiophene-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. The binding interactions with biomolecules are often mediated by the electrophilic nature of the aldehyde group, which reacts with nucleophilic sites on the target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-nitrothiophene-3-carbaldehyde can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the degradation products can also have biological activity, which may influence the overall effects on cellular function. Therefore, it is essential to consider the temporal aspects when using this compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-nitrothiophene-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant adverse effects. At high doses, this compound can be toxic and may lead to adverse effects such as organ damage, inflammation, and oxidative stress. It is crucial to determine the appropriate dosage range to balance the desired biochemical effects with potential toxicity .
Metabolic Pathways
5-Bromo-2-nitrothiophene-3-carbaldehyde is involved in various metabolic pathways, where it interacts with enzymes and cofactors. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, which may affect overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its biological effects and potential interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-nitrothiophene-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function. For example, its interaction with specific transporters can lead to selective accumulation in certain cell types or tissues, thereby enhancing its targeted effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-nitrothiophene-3-carbaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization can determine the specific biochemical pathways and processes that are influenced by this compound .
Eigenschaften
IUPAC Name |
5-bromo-2-nitrothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)5(11-4)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWWDXRRJRWFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695079 | |
| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-18-2 | |
| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)



![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)


![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
